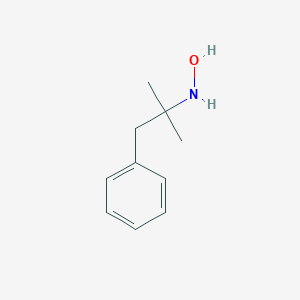

N-Hydroxyphentermine

Overview

Description

N-Hydroxyphentermine is a chemical compound with the molecular formula C10H15NO. It is a metabolite of phentermine, a sympathomimetic amine commonly used as an appetite suppressant. This compound is known for its role in the metabolism of phentermine and has been studied for its various chemical and biological properties .

Mechanism of Action

Target of Action

N-Hydroxyphentermine is a metabolite of phentermine . Phentermine is a sympathomimetic amine anorectic agent . The primary target of phentermine is the presynaptic vesicles in the lateral hypothalamus .

Mode of Action

Phentermine, and by extension this compound, acts as an indirect-acting sympathomimetic agent . It works by releasing noradrenaline from the presynaptic vesicles in the lateral hypothalamus . This action leads to appetite suppression, which is the primary therapeutic effect of phentermine .

Biochemical Pathways

This compound is oxidized to 2-methyl-2-nitro-1-phenylpropane by rat liver microsome preparations . This oxidation accounts for differences noted in levels of this compound formed from phentermine in washed and unwashed microsome preparations . The hydroxylamine-nitro-oxidation is dependent on cytochrome P-450 .

Pharmacokinetics

It is known that phentermine undergoes minimal p-hydroxylation, n-oxidation, and n-hydroxylation followed by conjugation . The total proportion of the drug that goes under metabolism only represents about 6% of the administered dose where about 5% is represented by the N-oxidized and N-Hydroxylated metabolites .

Result of Action

The primary result of the action of this compound, as a metabolite of phentermine, is appetite suppression . This leads to a decrease in food intake and subsequently weight loss, which is the main therapeutic goal of phentermine .

Action Environment

The action of this compound, like many other drugs, can be influenced by various environmental factors. For instance, the presence of hemoglobin and catalase in unwashed microsomes could terminate the N-oxidation of phentermine at the hydroxylamine level . Furthermore, the reaction was induced by phenobarbital pretreatment and inhibited by carbon monoxide and 2,4-dichloro-6-phenylphenoxyethylamine .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxyphentermine can be synthesized through the controlled potential electrolysis of phentermine in the presence of citrate buffer and potassium chloride in ethanol. The reaction is carried out at 30°C using a mercury cathode .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves the oxidation of phentermine using appropriate reagents and conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxyphentermine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-methyl-2-nitro-1-phenylpropane.

Reduction: Reduction reactions can convert this compound back to phentermine.

Substitution: Substitution reactions can occur at the hydroxylamine group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Superoxide and other oxidizing agents are commonly used for the oxidation of this compound.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions at the hydroxylamine group.

Major Products Formed

Oxidation: The major product formed from the oxidation of this compound is 2-methyl-2-nitro-1-phenylpropane.

Reduction: The reduction of this compound typically yields phentermine.

Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N-Hydroxyphentermine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Phentermine: The parent compound of N-Hydroxyphentermine, used as an appetite suppressant.

Mephentermine: A sympathomimetic amine with similar pharmacological properties.

Ephedrine: Another sympathomimetic amine used as a bronchodilator and decongestant.

Uniqueness

This compound is unique due to its specific role as a metabolite of phentermine. Its presence in biological samples can indicate the use of phentermine and provide insights into the metabolic pathways and pharmacokinetics of the parent compound. Additionally, its chemical structure allows for various chemical reactions, making it a valuable compound for research in analytical chemistry and drug metabolism .

Properties

IUPAC Name |

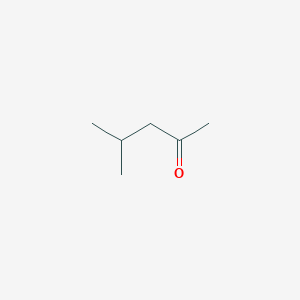

N-(2-methyl-1-phenylpropan-2-yl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,11-12)8-9-6-4-3-5-7-9/h3-7,11-12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFVZWRUMOUGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191791 | |

| Record name | N-Hydroxyphentermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38473-30-2 | |

| Record name | N-Hydroxyphentermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038473302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxyphentermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

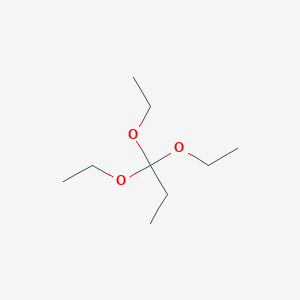

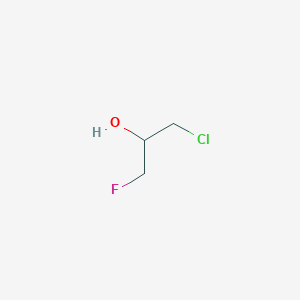

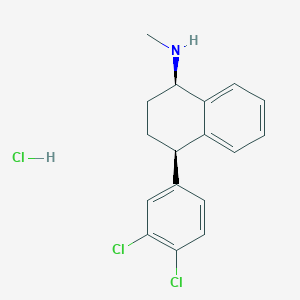

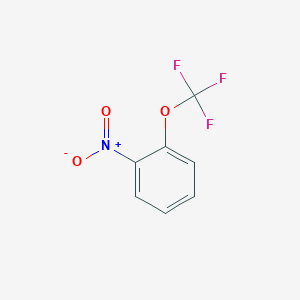

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

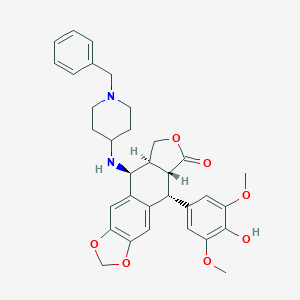

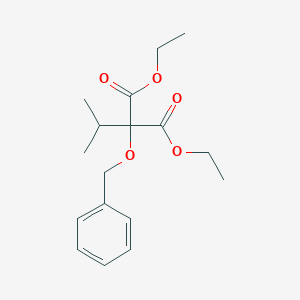

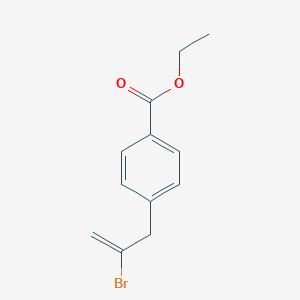

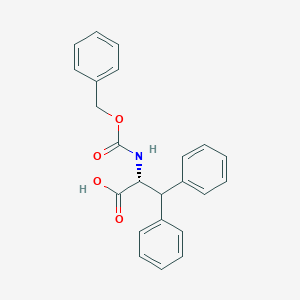

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.